N-((5-methylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
“N-((5-methylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a chemical compound with the molecular formula C14H14N2O4 and a molecular weight of 274.276. It is a type of amide-containing compound .
Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored . Three distinct forms of a related compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate .Scientific Research Applications
Polymorphism Study
This compound has been used in the study of polymorphism in amide-containing compounds . The supramolecular architectures of these compounds are highly dependent on the side-chain substituents . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed researchers to propose crystallization mechanisms .
Crystallization Mechanism
The compound has been used to understand the crystallization mechanism of amide-containing compounds . The energy similarities between the interaction of the first sites NH amide ⋯O C amide (form 1I) and the symmetric sites NH amide ⋯N isox (form 1II) were found to contribute to their formation .
Solvent Effect Study
The compound has been used to study the effect of solvents on the formation of different forms of amide-containing compounds . The presence of DMSO resulted in the formation of form 1III, where the solvent molecule disrupted amide-amide interactions .
Flexibility Study
The compound has been used to study the effect of flexibility on the formation of different forms of amide-containing compounds . The central carbon in molecule 1 allows a flexible adaptation that leads to the three forms .
Antifungal Activity
Some derivatives of the compound have been synthesized and tested for fungicidal activity against R. oryzae, C. tropicum and A. niger . The compounds having halogen and methoxy groups emerged as good antifungals .
Drug Discovery
The compound has been used in the field of drug discovery . It has been used in the synthesis of 1,2,3-triazoles, which have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9-6-10(16-20-9)7-15-14(17)13-8-18-11-4-2-3-5-12(11)19-13/h2-6,13H,7-8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNKLAGAXTXWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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